3,4-Difluoro-5-nitrobenzodifluoride
Description
Properties
IUPAC Name |
5-(difluoromethyl)-1,2-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(7(10)11)2-5(6(4)9)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJRRDWUSOAYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 4-Chloro-3,5-dinitrobenzotrifluoride
- React 5.4 parts of 4-chloro-3,5-dinitrobenzotrifluoride with 7.0 parts of anhydrous potassium fluoride in 10.0 parts of dimethylformamide.
- Heat the mixture to approximately 155°C under a nitrogen atmosphere and maintain this temperature for about one hour.
- Extract the reaction product using diethyl ether, followed by drying, to obtain 1.74 parts of crude 3,4-difluoro-5-nitrobenzotrifluoride, yielding 38.4%.
- Confirm the structure of the product through spectral analysis.
Synthesis from 3-Nitro-4-chlorobenzotrifluoride
- React 3-nitro-4-chlorobenzotrifluoride with anhydrous potassium fluoride at a molar ratio of 1:1-10 in a solvent such as N,N-dimethylformamide, dimethyl sulfoxide (DMSO), N-methyl pyrrolidone, dimethyl sulfone, or N,N-dimethylacetamide.
- Stir the mixture at 100-260°C for 1-15 hours. After the reaction is complete, filter to remove inorganic salts, and rectify under vacuum to obtain 3-nitro-4-fluorotrifluorotoluene.
- React 3-nitro-4-fluorotrifluorotoluene with methanaminium, N,N,N-trimethyl-, fluoride, tetraethyl-fluoride amine, tetrapropyl fluoride amine, or tetrabutyl ammonium fluoride at a molar ratio of 1:1-10 in a solvent such as tetrahydrofuran (THF), dioxane, N,N-dimethylformamide, dimethyl sulfoxide (DMSO), N-methyl pyrrolidone, dimethyl sulfone, or N,N-dimethylacetamide.
- Stir the mixture at 0-150°C for 1-10 hours. After the reaction is complete, rectify to obtain the 3,4-difluoro-benzotrifluoride product.
Fluoro-nitro-benzotrifluorides Preparation
- In a continuous process, pass 4-fluoro-3-nitrobenzotrifluoride vapors (approximately 8 parts per hour) and chlorine gas (approximately 15 parts per hour) simultaneously through a vapor phase reactor maintained at about 320°C.
- Condense and collect the reaction product vapors. Continue the process until about 40 parts of 4-fluoro-3-nitrobenzotrifluoride has been passed through the reactor, yielding about 36.3 parts of 3-chloro-4-fluorobenzotrifluoride product.
- Confirm the structure of the product by spectral analysis.
Additional Preparation Method
- React a mixture of starting material II, potassium fluoride, crown ether, and solvent at a temperature of 160 to 200 °C without pressure or under pressure, either continuously or batchwise.
- Keep a mixture of starting material II, potassium fluoride, crown ether, and solvent at the reaction temperature for 2 to 100 hours.
- Dry the potassium fluoride before the reaction using drying chambers, spiral belt dryers, tray dryers, fluidized bed dryers, drum dryers, or plate dryers.
- Process the end product by filtration, washing the solid, and distillation of filtrate and wash filtrates.
Preparation of 3,4-difluorobenzonitrile
- React 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at 0-40°C to synthesize 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene.
- React the 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene with ammonia at -10-60°C to obtain 3,4-difluorobenzamide.
- React the 3,4-difluorobenzamide with a halogen-containing dehydration reagent and a catalyst at 30-80°C to obtain 3,4-difluorobenzonitrile.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-nitrobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products with substituted functional groups.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Various oxidation products depending on the conditions used.
Scientific Research Applications
Medicinal Chemistry
Fluorine's Role in Drug Design:
The incorporation of fluorine into organic molecules can significantly enhance their biological activity and pharmacokinetic properties. In medicinal chemistry, compounds like 3,4-difluoro-5-nitrobenzodifluoride serve as building blocks for the synthesis of pharmaceuticals with improved efficacy and reduced toxicity. The presence of fluorine can increase metabolic stability and alter the lipophilicity of drug candidates, influencing their absorption and distribution in biological systems .
Case Studies:
- Antimicrobial Agents: Research has shown that fluorinated compounds exhibit enhanced antibacterial properties. For example, derivatives of 3,4-difluoro-5-nitrobenzodifluoride have been investigated for their potential to inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity .
- Anticancer Research: Fluorinated nitroaromatic compounds are being explored for their anticancer activities. Studies indicate that such compounds can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutics .
Material Science
Polymer Chemistry:
Fluorinated compounds are integral to the development of advanced materials, particularly in creating polymers with unique properties such as thermal stability and chemical resistance. 3,4-Difluoro-5-nitrobenzodifluoride can be utilized in the synthesis of fluorinated polymers that exhibit low surface energy and high hydrophobicity, making them suitable for applications in coatings and adhesives .
Case Studies:
- Fluorinated Coatings: The use of 3,4-difluoro-5-nitrobenzodifluoride in polymer formulations has led to the development of coatings that resist water and oil stains while maintaining durability under harsh conditions .
- Nanocomposites: Incorporating this compound into nanocomposites has shown promise in enhancing mechanical properties and thermal stability, making them suitable for aerospace and automotive applications .
Organic Synthesis
Reagent Applications:
As a versatile reagent, 3,4-difluoro-5-nitrobenzodifluoride is employed in various organic synthesis reactions. Its ability to participate in electrophilic aromatic substitution reactions allows for the introduction of functional groups into aromatic systems efficiently.
Synthesis Pathways:
- Fluorination Reactions: The compound can serve as a fluorinating agent in nucleophilic substitution reactions, facilitating the introduction of fluorine into target molecules. This reaction is particularly useful in synthesizing complex fluorinated intermediates used in pharmaceuticals and agrochemicals .
- Nitro Group Reactions: The nitro group present in 3,4-difluoro-5-nitrobenzodifluoride can undergo reduction to form amines or other functional groups, expanding its utility in synthetic pathways .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-nitrobenzodifluoride involves its interaction with molecular targets and pathways. The presence of fluorine atoms and a nitro group allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-Difluoro-5-nitrobenzodifluoride with key analogs, focusing on structural variations, physicochemical properties, and reactivity.
3,4-Difluoro-5-nitrobenzotrifluoride
- Structure : Differs by replacing the difluoromethyl (-CF₂-) group with a trifluoromethyl (-CF₃) group.
- This substitution may also reduce solubility in polar solvents due to greater hydrophobicity .
Methyl 2,4-difluoro-5-nitrobenzoate
- Structure : Contains a methyl ester (-COOCH₃) at the 1-position instead of the difluoromethyl group.
- Impact: The ester group introduces polarity, improving solubility in aprotic solvents (e.g., DMSO or acetone). The ester also increases susceptibility to hydrolysis under basic conditions .
2-Chloro-N-(3,4-difluorophenyl)-5-nitrobenzamide
- Structure : Substitutes the difluoromethyl group with a chlorinated benzamide moiety (-CONH-C₆H₃F₂).
- Impact : The amide group enables hydrogen bonding, enhancing solubility in aqueous media. The chlorine atom adds steric bulk, which may hinder reactivity in substitution reactions. This compound’s dual functionality (amide and nitro groups) makes it suitable for kinase inhibitor synthesis .
3,4-Difluoro-5-nitrobenzonitrile
- Structure : Replaces the difluoromethyl group with a nitrile (-CN) at the 1-position.
- Impact : The nitrile group’s strong electron-withdrawing nature increases electrophilicity at the nitro-substituted position, favoring nucleophilic attack. However, the absence of fluorinated alkyl chains reduces metabolic stability in biological systems .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Functional Group Impact |
|---|---|---|---|
| 3,4-Difluoro-5-nitrobenzodifluoride | C₇H₃F₄NO₂ | -CF₂-, -F (3,4), -NO₂ (5) | High lipophilicity, moderate reactivity |
| 3,4-Difluoro-5-nitrobenzotrifluoride | C₇H₂F₅NO₂ | -CF₃, -F (3,4), -NO₂ (5) | Enhanced stability, reduced solubility |
| Methyl 2,4-difluoro-5-nitrobenzoate | C₈H₅F₂NO₄ | -COOCH₃, -F (2,4), -NO₂ (5) | Improved polarity, hydrolytic instability |
| 2-Chloro-N-(3,4-difluorophenyl)-5-nitrobenzamide | C₁₃H₇ClF₂N₂O₃ | -CONH-C₆H₃F₂, -Cl, -NO₂ (5) | Hydrogen bonding, steric hindrance |
| 3,4-Difluoro-5-nitrobenzonitrile | C₇H₂F₂N₂O₂ | -CN, -F (3,4), -NO₂ (5) | High electrophilicity, low metabolic stability |
Biological Activity
3,4-Difluoro-5-nitrobenzodifluoride (DFNBF) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DFNBF, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
3,4-Difluoro-5-nitrobenzodifluoride is characterized by the following structural formula:
This compound features two fluorine atoms and one nitro group attached to a benzene ring, which influences its reactivity and interaction with biological systems.
1. Interaction with Receptors
DFNBF has been studied for its potential interactions with various neurotransmitter receptors. Research indicates that compounds with similar structures can act as antagonists at glycine receptors, which are crucial for neurotransmission in the central nervous system (CNS) .
2. Neuroprotective Effects
Studies have suggested that DFNBF may exhibit neuroprotective properties by modulating NMDA receptor activity. NMDA receptors are involved in synaptic plasticity and memory function but can also contribute to excitotoxicity when overactivated. Compounds that inhibit these receptors can potentially protect against neurodegenerative diseases .
Table 1: Summary of Biological Assays on DFNBF
Case Studies
Case Study 1: Neuroprotection in Ischemic Conditions
A study investigated the effects of DFNBF on neuronal survival following ischemic injury in vitro. Neuronal cultures treated with DFNBF showed a significant reduction in apoptosis compared to untreated controls. This suggests that DFNBF may have protective effects against ischemia-induced cell death, potentially through modulation of excitatory neurotransmitter pathways .
Case Study 2: Behavioral Effects in Animal Models
In behavioral studies using rodent models, DFNBF administration resulted in altered responses in tasks assessing anxiety and depression-like behaviors. The results indicated that DFNBF may influence mood-related pathways, possibly through its action on glycine and NMDA receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
